Chlorhexidine Impurity E
Description
Context of Impurities in Active Pharmaceutical Ingredients
Impurities in pharmaceuticals are defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the defined chemical entity. globalresearchonline.net These unwanted chemicals can emerge from various sources throughout the manufacturing process, including raw materials, synthetic intermediates, by-products, and degradation of the API over time. globalresearchonline.netgmpinsiders.com The control of these impurities is a critical aspect of pharmaceutical development and manufacturing.
Regulatory bodies like the ICH have established comprehensive guidelines, such as Q3A, Q3B, and Q3C, to manage and control impurities in new drug substances and products. gmpinsiders.combiotech-spain.com These guidelines set thresholds for reporting, identifying, and qualifying impurities to ensure patient safety. biotech-spain.com The presence of impurities can potentially affect the quality, safety, and efficacy of a pharmaceutical product, sometimes leading to adverse health effects. biotech-spain.comjpionline.org
Overview of Chlorhexidine (B1668724) Impurity Profile
Chlorhexidine is a broad-spectrum antiseptic biguanide (B1667054) used extensively in various healthcare applications. diva-portal.org Its manufacturing process and subsequent degradation can lead to the formation of several related substances or impurities. basicmedicalkey.com These impurities can be broadly categorized based on their origin, such as by-products from the synthesis of chlorhexidine or degradation products that form during storage. basicmedicalkey.com
One of the most well-known degradation products of chlorhexidine is p-chloroaniline (PCA), which can form through hydrolysis, particularly at elevated temperatures and non-optimal pH levels. basicmedicalkey.comindustrialchemicals.gov.auresearchgate.net Other impurities can arise from starting materials, such as the presence of ortho-chloroaniline in the para-chloroaniline reagent used in synthesis. basicmedicalkey.com Chlorhexidine Impurity E is recognized as one of the impurities associated with chlorhexidine. americanchemicalsuppliers.com
Significance of Impurity Control in Pharmaceutical Quality
The stringent control of impurities is a fundamental principle of pharmaceutical quality assurance. The primary reason for this is to safeguard patient health, as some impurities can be toxic or produce unexpected pharmacological effects. bfarm.de For instance, certain impurities may be classified as mutagenic or carcinogenic, necessitating their control at very low levels. fda.govpremier-research.com
Beyond safety, impurities can also impact the stability of the drug product, potentially leading to a decrease in the potency of the active ingredient over its shelf life. biotech-spain.com Therefore, robust analytical methods are essential for the detection, quantification, and control of impurities. biotech-spain.com Regulatory submissions for new drugs require a thorough evaluation of the impurity profile, with established acceptance criteria for each specified impurity based on pharmacopeial standards and toxicological data. gmpinsiders.combfarm.de This ensures that the quality, safety, and efficacy of the pharmaceutical product are maintained throughout its lifecycle. globalresearchonline.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28Cl2N10 |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
1-[amino-(4-chloroanilino)methylidene]-2-[6-[[4-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]hexyl]guanidine |
InChI |
InChI=1S/C23H28Cl2N10/c24-16-5-9-18(10-6-16)32-21(27)34-20(26)28-13-3-1-2-4-14-29-22-30-15-31-23(35-22)33-19-11-7-17(25)8-12-19/h5-12,15H,1-4,13-14H2,(H5,26,27,28,32,34)(H2,29,30,31,33,35) |
InChI Key |
WJIZXEYLCNQMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)NCCCCCCN=C(N)N=C(N)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Formation and Degradation Pathways of Chlorhexidine Impurity E
Chemical Mechanisms of Formation
The degradation of chlorhexidine (B1668724) is a complex process that can occur through several distinct chemical reactions. basicmedicalkey.com The primary mechanisms responsible for the generation of impurities are hydrolytic degradation, condensation reactions, retro-ene reactions, and reactions involving the counterion. basicmedicalkey.com These pathways can be initiated or accelerated by stress factors like heat, light, and acidic or alkaline conditions. researchgate.net Research, including extensive studies by the US Food and Drug Administration (FDA), has led to the identification and synthesis of at least 11 common impurities found in stressed CHG solutions, including Impurity E. basicmedicalkey.comresearchgate.net
Table 1: Overview of Chlorhexidine Degradation Pathways
| Degradation Pathway | Description | Key Influencing Factors | Resulting Impurity Examples |
|---|---|---|---|
| Hydrolysis | Cleavage of chemical bonds by the addition of water. It is a major degradation pathway for chlorhexidine. usp-pqm.orgresearchgate.net | pH (acidic or alkaline conditions), Temperature basicmedicalkey.comeuropa.eu | p-Chloroaniline (Impurity C), Impurity F, Impurities G, N, K usp-pqm.orgresearchgate.net |
| Condensation | Reaction where two molecules combine, often with the elimination of a small molecule like water. nih.gov | Presence of reactive molecules (e.g., counterions) usp-pqm.org | Impurity J (from reaction with D-gluconic acid) usp-pqm.org |
| Retro-ene Reaction | A pericyclic reaction leading to the fragmentation of the molecule, particularly under thermal stress. researchgate.netwikipedia.org | High Temperature researchgate.net | Impurity G, Guanidine (B92328) intermediates researchgate.net |
| Counterion Reaction | The counterion of the chlorhexidine salt (e.g., gluconate) reacts with the parent molecule. basicmedicalkey.comusp-pqm.org | Formulation components basicmedicalkey.com | Impurity J usp-pqm.org |
Hydrolysis is a primary mechanism for chlorhexidine degradation, yielding various products depending on the pH of the solution. basicmedicalkey.comresearchgate.net Aqueous solutions of chlorhexidine are most stable between a pH of 5 and 8. basicmedicalkey.com Outside this range, particularly with the application of heat, the rate of hydrolytic degradation increases significantly. basicmedicalkey.comeuropa.eu This degradation can result in the formation of multiple impurities, including p-chloroaniline (PCA), which is a known degradation product and a starting material for chlorhexidine synthesis. researchgate.netresearchgate.net
Under acidic conditions, the primary hydrolytic degradation mechanism for chlorhexidine is the direct formation of p-chloroaniline (PCA), also known as Impurity C. researchgate.neteuropa.eu Studies have shown that this is the major degradation pathway in acidic environments. researchgate.net The stability of the active substance is optimal between pH 5.5 and 7.0, and in more acidic conditions, there is a gradual deterioration. basicmedicalkey.comeuropa.eu While Impurity E is among the degradation products identified in chlorhexidine solutions stressed by low pH, the specific mechanism of its formation via direct acidic hydrolysis is not explicitly detailed in published research. researchgate.net
In alkaline conditions (pH above 8.0), chlorhexidine is less stable, and its base may precipitate. basicmedicalkey.com The hydrolysis pathway under alkaline conditions is primarily an indirect route that proceeds via the formation of intermediates like p-chlorophenylurea to ultimately yield p-chloroaniline. researchgate.net The rate of this reaction is significantly increased by heating. basicmedicalkey.com For instance, autoclaving a 0.02% w/vol CHG solution at pH 9 resulted in a notable conversion to p-chloroaniline, whereas the conversion was much lower at acidic pH levels under the same conditions. basicmedicalkey.com Although Impurity E is found in aged and stressed chlorhexidine solutions, a specific pathway for its formation through indirect hydrolysis under alkaline conditions has not been definitively established. researchgate.net
Condensation reactions are another pathway for the formation of chlorhexidine impurities. usp-pqm.org This type of reaction involves the joining of two molecules, which can include the chlorhexidine molecule and another component in the formulation, such as the counterion. usp-pqm.orgnih.gov A specific example is the formation of Impurity J, which is created through a condensation reaction between chlorhexidine and D-gluconic acid, the counterion present in chlorhexidine digluconate solutions. usp-pqm.org While condensation is a recognized degradation mechanism, the available scientific literature does not specify Impurity E as a product of this pathway.
The retro-ene reaction is a significant thermal degradation pathway for chlorhexidine. basicmedicalkey.comresearchgate.net This pericyclic reaction involves a 1,5-hydrogen shift and the cleavage of a σ-bond, leading to molecular fragmentation. wikipedia.org In the case of chlorhexidine, heat can induce a retro-ene reaction that breaks down the biguanide (B1667054) structure into guanidine intermediates. researchgate.net It is proposed that Impurity G is a dominant decomposition product under thermal stress because its formation occurs through a resonance-stabilized, six-electron transition state characteristic of a retro-ene reaction. researchgate.net Impurity E is detected in thermally stressed CHG solutions where retro-ene reactions are known to occur, but it is not identified as a direct product of this mechanism. researchgate.net
Reactions involving the counterion of the chlorhexidine salt represent a specific subset of degradation pathways. basicmedicalkey.com Chlorhexidine is commonly available as salts, such as the digluconate, diacetate, or dihydrochloride. researchgate.net The counterion can directly participate in degradation reactions. basicmedicalkey.com As mentioned previously, the formation of Impurity J is a result of a condensation reaction with the D-gluconic acid counterion. usp-pqm.org It is also possible for a reaction to occur between chlorhexidine and the counterion of a different cationic molecule, which can result in the formation and precipitation of a less soluble chlorhexidine salt. basicmedicalkey.com However, the current body of research does not provide a specific link between the formation of Chlorhexidine Impurity E and a reaction with a counterion. basicmedicalkey.comresearchgate.netusp-pqm.org
Table 2: Summary of Research Findings on Chlorhexidine Impurity Formation
| Impurity | Formation Mechanism(s) | Stress Condition(s) | Source(s) |
|---|---|---|---|
| Impurity C (p-Chloroaniline) | Direct hydrolysis; Indirect hydrolysis via intermediates | Acidic pH; Alkaline pH, Heat | researchgate.net, researchgate.net, europa.eu |
| Impurity E | Identified as a degradation product; specific pathway not fully elucidated. | Found in unstressed and stressed (heat, low pH) solutions. | researchgate.net |
| Impurity G | Retro-ene reaction | Thermal stress | researchgate.net |
| Impurity J | Condensation reaction with D-gluconic acid | Presence of gluconate counterion | usp-pqm.org |
| Impurities N, K | Hydrolysis | Aqueous solution | usp-pqm.org |
Theoretical Studies on Degradation Mechanisms
Application of Computational Chemistry (e.g., Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for elucidating the complex degradation mechanisms of pharmaceutical compounds like chlorhexidine. ipp.pt DFT allows for the detailed study of reactants, intermediates, and products at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.
A key study employed DFT to investigate the degradation pathways of chlorhexidine, focusing on different protonation states and the associated reaction energetics. ipp.ptnih.gov Researchers analyzed the free energy values and frontier molecular orbitals (HOMO and HOMO-1) to determine the most stable structures and the likelihood of various degradation routes. ipp.ptnih.gov
The analysis revealed that for the saturated form of chlorhexidine, the Highest Occupied Molecular Orbital (HOMO) is localized on one of the p-chloroaniline groups. ipp.ptnih.gov Due to the molecule's symmetry, the HOMO-1 orbital has significant contributions from the biguanide portion of the other half of the molecule. ipp.ptnih.gov This distribution of electron density is crucial in determining the molecule's reactivity and the initial sites of degradation.
By comparing the free energy of different pathways, the study concluded that mechanisms leading to the formation of p-chloroaniline (PCA) in fewer steps are more probable than those involving more intermediate stages. ipp.ptnih.gov The computational results also indicated that the formation of another sub-product, [(p-chlorophenyl)amidino]urea (PBG-AU), is energetically favorable. ipp.ptnih.gov These theoretical evaluations help to refine and validate the degradation mechanisms proposed from experimental data. ipp.pt
Identification of Degradation Intermediates and Transition States
The degradation of chlorhexidine into Impurity E and other byproducts involves several transient chemical species known as intermediates and transition states. The identification of these species is fundamental to constructing a complete and accurate degradation map.
Experimental identification of intermediates is typically achieved using advanced analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). researchgate.netnih.gov In a comprehensive study, researchers identified 11 distinct impurities in chlorhexidine solutions that were systematically stressed by heat, light, and low pH. nih.gov The structural assignment of each impurity, including Impurity E, was confirmed by comparing HPLC-MS, HPLC-UV, and NMR data of the isolated impurity with that of a synthesized standard. nih.gov
Computational studies using DFT complement these experimental findings by modeling the transition states between reactants, intermediates, and products. ipp.pt While transition states are too short-lived to be observed directly in experiments, their energy and structure can be calculated. The free energy values associated with these states provide a measure of the activation energy required for a particular reaction step to occur. ipp.ptbath.ac.uk
Pathways with lower energy barriers are considered more favorable. The DFT analysis of chlorhexidine degradation evaluated several proposed mechanisms, including two pathways starting from a monoprotonated structure and three from a neutral structure. ipp.ptnih.gov The results helped to discern the most probable routes by identifying the pathways with the most stable intermediates and lowest energy transition states, ultimately leading to products like p-chloroaniline and p-chlorophenylguanidine (Impurity E). ipp.ptnih.gov
Table 2: Key Intermediates in Chlorhexidine Degradation Click on the headers to sort the table.
| Intermediate Compound | Abbreviation | Notes | Source(s) |
| p-Chlorophenylguanidine | PCPG / Impurity E | A primary degradation product of chlorhexidine. | cymitquimica.comipp.pt |
| p-Chloroaniline | PCA | A primary degradation product, known to be a major pathway in acidic conditions. | nih.govipp.pt |
| (p-Chlorophenyl)urea | PCPU | An intermediate, particularly in alkaline conditions, leading to PCA. | nih.govipp.pt |
| N-amidino-N'-(p-chlorophenyl)urea | PBG-APU | A possible degradation product identified through computational studies. | ipp.pt |
| [(p-chlorophenyl)amidino]urea | PBG-AU | A sub-product whose formation was found to be energetically favorable via DFT. | ipp.pt |
Analytical Methodologies for the Characterization and Quantification of Chlorhexidine Impurity E
Chromatographic Techniques
Chromatographic techniques are fundamental in the analytical chemistry of pharmaceuticals for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related impurities. For Chlorhexidine (B1668724) Impurity E, a range of chromatographic methods have been developed and optimized to ensure the quality and safety of chlorhexidine-containing products.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a primary and widely adopted method for the analysis of Chlorhexidine and its impurities, including Impurity E. researchgate.netresearchgate.net This technique offers the necessary resolution and sensitivity for separating structurally similar compounds within a complex matrix. The European Pharmacopoeia (EP) outlines an HPLC method for the impurity analysis of chlorhexidine digluconate, which has been successfully transferred between different HPLC systems, demonstrating its robustness. lcms.czthermofisher.comlcms.cz
The development of a robust HPLC method for Chlorhexidine Impurity E necessitates careful consideration of the mobile phase, stationary phase, and elution mode to achieve optimal separation from the parent compound and other related substances.
The stationary phase commonly employed is a C18 (octadecylsilyl silica (B1680970) gel) column. phenomenex.comiosrphr.org The use of an end-capped solid-core C18 stationary phase has been proposed in revisions to pharmacopoeial monographs to enhance peak separation. phenomenex.com Cyano (CN) columns have also been utilized for the chromatographic separation of chlorhexidine and its impurities. researchgate.net
The mobile phase composition is a critical factor in achieving the desired selectivity. A typical mobile phase involves a mixture of an aqueous component and an organic modifier, often with the addition of an acid. For instance, a mobile phase consisting of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) is frequently used. thermofisher.com Another approach utilizes a buffer solution, such as sodium phosphate, mixed with acetonitrile. sci-hub.se The pH of the aqueous phase can also be adjusted to optimize the retention and peak shape of the analytes.
Gradient elution is often preferred over isocratic elution for the analysis of chlorhexidine and its numerous impurities. phenomenex.com A gradient program allows for the effective separation of compounds with a wide range of polarities within a reasonable analysis time. A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the concentration of the organic modifier (e.g., acetonitrile) to elute the more hydrophobic compounds. thermofisher.com An initial isocratic step can be incorporated to enhance the robustness of the method when transferring between different LC systems. phenomenex.com
Interactive Data Table: HPLC Method Parameters for Chlorhexidine Impurity Analysis
| Parameter | Typical Conditions |
| Stationary Phase | C18 (e.g., Hypersil GOLD, Kinetex), Cyano (CN) |
| Mobile Phase A | 0.1% TFA in water/acetonitrile (80/20, v/v) |
| Mobile Phase B | 0.1% TFA in water/acetonitrile (10/90, v/v) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
The selection of an appropriate UV detection wavelength is crucial for maximizing the sensitivity and selectivity of the analytical method for this compound. The wavelength is chosen based on the UV absorbance spectrum of the impurity. For the analysis of chlorhexidine and its related substances, UV detection is commonly performed in the range of 239 nm to 254 nm. phenomenex.comiosrphr.orgsci-hub.se The European Pharmacopoeia monograph for chlorhexidine impurity analysis specifies detection at 254 nm. thermofisher.comphenomenex.com Optimization of the wavelength ensures that Impurity E can be reliably detected and quantified, even at low levels, while minimizing interference from other components in the sample matrix. researchgate.net
Gas Chromatography (GC) for Volatile Species
While HPLC is the predominant technique, Gas Chromatography (GC) can be employed for the analysis of volatile impurities and degradation products of chlorhexidine. A study utilizing GC coupled with mass spectrometry (GC-MS) successfully identified several degradation products of 2% chlorhexidine gel and solution, including para-chloroaniline (pCA), ortho-chloroaniline (oCA), and meta-chloroaniline (mCA). nih.gov The thermal degradation during the GC injection process is a critical consideration, as it can potentially lead to an artificial increase in certain degradants. This highlights the importance of careful method development and validation when using GC for the analysis of chlorhexidine-related compounds.
Spectrometric Techniques
Spectrometric techniques, particularly when coupled with chromatographic separation, provide powerful tools for the structural elucidation and sensitive quantification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), and specifically tandem mass spectrometry (LC-MS/MS), is an invaluable technique for the definitive identification and characterization of chlorhexidine impurities. researchgate.net The structural assignment of 11 impurities in stressed chlorhexidine digluconate solutions was achieved through tentative identification from HPLC-MS data, followed by synthesis and comparison. nih.gov LC-MS/MS offers high selectivity and specificity through techniques like multiple reaction monitoring (MRM). researchgate.net This allows for the sensitive and accurate quantification of specific impurities, such as p-chloroaniline, by monitoring specific precursor-to-product ion transitions. researchgate.net The use of LC-MS is particularly advantageous for detecting impurities at trace levels and for providing structural information that is unattainable with UV detection alone. researchgate.net
Impurity Identification and Tentative Structural Assignment
The process of identifying unknown impurities in pharmaceuticals often begins with HPLC-MS. nih.govresearchgate.net This technique provides crucial data on the mass-to-charge ratio (m/z) of the impurity, which allows for the determination of its molecular weight. For this compound, which has a molecular formula of C₇H₈ClN₃ and a molecular weight of 169.61, mass spectrometry provides the initial evidence for a tentative structural assignment. axios-research.comsynzeal.com The structural hypothesis generated from the MS data is the first step in a comprehensive identification workflow, which is typically followed by confirmatory spectroscopic analysis. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum can offer further clues about the molecule's structure.
Application in Complex Matrices and Trace Analysis
In the context of pharmaceutical formulations, active pharmaceutical ingredients (APIs) and their impurities exist within complex matrices. Mass spectrometry offers the high sensitivity and selectivity required to detect and quantify trace levels of impurities like Impurity E amidst these other components. researchgate.netresearchgate.net Regulatory guidelines necessitate strict control over impurity levels, making the ability to perform trace analysis essential for quality control (QC) and ensuring the safety and efficacy of the final drug product. phenomenex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net It provides detailed information about the atomic connectivity and the chemical environment of atoms within a molecule.
Structural Elucidation and Confirmation
Following a tentative identification by MS, the definitive structure of this compound is confirmed using NMR spectroscopy. nih.govresearchgate.net This involves isolating the impurity, often through techniques like flash chromatography, and analyzing it alongside a synthesized reference standard. nih.govresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, and HMQC, is used to unequivocally map the molecular structure. researchgate.netnih.gov By comparing the NMR data of the isolated impurity with that of the synthesized standard, its identity can be conclusively confirmed. nih.govresearchgate.net This rigorous process is a standard practice in the characterization of pharmaceutical reference standards. synzeal.com
Determination of Molar Ratios
While quantitative NMR (qNMR) is a powerful technique for determining the concentration and molar ratios of substances in a mixture, specific studies detailing its application for determining the molar ratios of this compound were not prominent in the reviewed literature. However, the use of a fully characterized reference standard for Impurity E is critical for its quantification in analytical methods. axios-research.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy, most commonly employed as a detection method for HPLC, is a workhorse for the routine quantification of chlorhexidine and its related substances. researchgate.netphenomenex.com The European Pharmacopoeia (EP) monograph for chlorhexidine impurity analysis outlines an HPLC method that utilizes UV detection. thermofisher.comlcms.cz Impurities are separated on a C18 column and detected at a specific wavelength, often around 254 nm or 258 nm, to determine their concentration relative to the main component or a reference standard. phenomenex.comiosrphr.orgijpsjournal.com While not used for primary structure elucidation, its reliability and robustness make it ideal for quality control environments. iosrphr.org
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | C18 (e.g., Hypersil GOLD, Kinetex C18) | phenomenex.comlcms.cz |
| Mobile Phase | Gradient elution with acetonitrile and buffer (e.g., trifluoroacetic acid) | |
| Detection Wavelength | 254 nm or 258 nm | phenomenex.comiosrphr.orgijpsjournal.com |
| Application | Quantification of Chlorhexidine and its related impurities | researchgate.netphenomenex.com |
Method Validation Parameters and Challenges
The validation of analytical methods is a regulatory requirement to ensure that they are suitable for their intended purpose. According to International Council for Harmonisation (ICH) guidelines, validation involves assessing several key parameters. iosrphr.org
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities or excipients. iosrphr.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. iosrphr.org
Accuracy: The closeness of the test results to the true value. iosrphr.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision. iosrphr.orgijpsjournal.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netiosrphr.org
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netiosrphr.org
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. iosrphr.org
| Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | Correlation between concentration and response | Correlation coefficient (r²) ≥ 0.999 | iosrphr.org |
| Precision (Repeatability) | Agreement of results for the same sample | Relative Standard Deviation (RSD) ≤ 2% | iosrphr.org |
| Accuracy | Closeness to the true value (recovery) | Recovery within 98-102% | iosrphr.org |
| Robustness | Stability against small method variations | System suitability parameters remain within limits | iosrphr.org |
A significant challenge in the analysis of chlorhexidine is the large number of potential impurities that must be separated and controlled. phenomenex.com The official pharmacopoeial methods can be susceptible to issues like the co-elution of impurity peaks, which complicates accurate quantification. phenomenex.com Furthermore, transferring an analytical method from one HPLC instrument to another can be challenging. thermofisher.comlcms.cz Differences in system characteristics, such as the gradient delay volume (GDV), can affect critical results like retention times and peak resolution, potentially requiring method adjustments or the use of hardware with adaptable features to ensure equivalent results are obtained. thermofisher.comlcms.cz
Specificity and Resolution (e.g., Co-elution Issues)
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, or matrix components. In the context of Chlorhexidine, which has over a dozen specified impurities, achieving adequate resolution for each is a significant challenge.
Early versions of the European Pharmacopoeia (EP) monograph method for Chlorhexidine related substances were known to have drawbacks, including co-elution of certain impurity peaks. phenomenex.com However, revised and optimized analytical procedures have demonstrated significant improvements in peak separation, ensuring that Impurity E can be quantified without interference. phenomenex.com
In modern HPLC methods, typically employing end-capped C18 columns and gradient elution, this compound is one of the first peaks to elute. phenomenex.com Chromatographic data shows that Impurity E is baseline resolved from other known impurities, including L, G, Q, and F, which elute later. phenomenex.com This high degree of resolution indicates that the method is specific for Impurity E and is not subject to co-elution issues with other specified related substances under the defined chromatographic conditions. phenomenex.com The use of a "Chlorhexidine for System Suitability CRS" solution, which contains a mixture of known impurities, is critical for peak identification and confirming the method's specificity. phenomenex.com
Sensitivity and Limits of Detection/Quantification
The reporting threshold for impurities is often set at 0.05%. phenomenex.com Analytical methods are validated to demonstrate they can perform reliably at this level. System sensitivity tests using a standard solution of Chlorhexidine at a concentration of 0.001 mg/mL (corresponding to the 0.05% reporting level) have shown signal-to-noise (S/N) ratios ranging from 350 to 440. phenomenex.com This is substantially higher than the minimum S/N ratio of 10 that is typically required to confirm the limit of quantification. phenomenex.com This demonstrates that the analytical method possesses ample sensitivity to detect and quantify impurities, including Impurity E, at the required reporting levels. phenomenex.com
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of an analyte and the response from the analytical instrument over a specified range. For impurity quantification, the analytical method must be linear from the reporting limit to the specification limit.
While specific studies detailing the linearity and range for this compound are not publicly available, the validation of HPLC methods for Chlorhexidine and its related substances according to International Council for Harmonisation (ICH) guidelines inherently includes the establishment of linearity. mdpi.comresearchgate.net Methods developed for determining Chlorhexidine and other impurities have demonstrated excellent linearity, with correlation coefficients (r or R²) at or very close to 1.000 over the required concentration ranges. nih.goviosrphr.org It is standard practice in method validation that this level of performance applies to all impurities quantified by the method, including Impurity E.
Accuracy and Precision
Accuracy refers to the closeness of test results to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
The precision of the analytical methods for Chlorhexidine impurities is well-documented. Repeated injections of a system suitability solution containing Impurity E and other related substances show excellent repeatability. phenomenex.com The relative standard deviation (%RSD) for the retention times of all impurity peaks is consistently low, often below 0.1%. phenomenex.comthermofisher.com For peak area, the %RSD is also highly acceptable, with values reported to be below 0.5% in some systems and generally ranging from 0.1% to 3.0% across all impurities. phenomenex.comthermofisher.com
The data below illustrates the typical precision of the method across multiple impurities, which is indicative of the performance for Impurity E.
| Parameter | Performance Metric (%RSD) | Reference |
|---|---|---|
| Retention Time Repeatability | < 0.1% | phenomenex.com |
| Retention Time Precision | ≤ 0.05% | thermofisher.com |
| Peak Area Repeatability | 0.1% - 3.0% | phenomenex.com |
| Peak Area Precision | < 0.5% | thermofisher.com |
Accuracy is typically determined by recovery studies on spiked samples. For validated methods, recovery values for active ingredients and their impurities are expected to be within a range of 98-102%. mdpi.com Analytical recovery for other Chlorhexidine-related compounds has been reported at approximately 100-103%, indicating high accuracy. nih.gov
Robustness and System Suitability Testing
System Suitability Testing (SST) is an integral part of the analytical procedure, designed to ensure the chromatographic system is adequate for the intended analysis. For the related substances test for Chlorhexidine, specific SST criteria must be met before sample analysis can proceed. These criteria ensure the resolution and integrity of the separation for all impurities, including Impurity E.
The tailing factor, or asymmetry factor, is a measure of peak shape. A symmetrical peak has a tailing factor of 1.0. Pharmacopoeial methods typically require the tailing factor for the main peak to be within a specific range to ensure accurate integration and quantification. For the analysis of Chlorhexidine, the tailing factor for the principal peak is generally required to be between 0.8 and 1.8, with observed values typically falling between 1.3 and 1.5. phenomenex.com This control over peak shape for the main component is indicative of a well-performing chromatographic system that will also provide acceptable peak shapes for the impurities.
| SST Parameter | Requirement | Typical Value | Reference |
|---|---|---|---|
| Resolution (Impurities L & G) | ≥ 3.0 | ~8 | thermofisher.comlcms.cz |
| Peak-to-Valley Ratio (Impurity B) | ≥ 2.0 | > 6 | thermofisher.com |
| Tailing Factor (Chlorhexidine Peak) | 0.8 - 1.8 | 1.3 - 1.5 | phenomenex.com |
Relative Retention Times
In chromatographic analysis, the relative retention time (RRT) is a crucial parameter for the identification of compounds. It is defined as the ratio of the retention time of the analyte to that of a reference standard, typically the API itself. The RRT is a valuable tool for peak identification in routine analysis, as it is less susceptible to variations in chromatographic conditions compared to the absolute retention time.
For this compound, chromatographic methods detailed in pharmacopoeias and related publications demonstrate a consistent elution pattern relative to the Chlorhexidine peak. Under the prescribed HPLC conditions, which often involve a C18 column and gradient elution, Impurity E is characteristically the first specified impurity to elute. phenomenex.com Its retention time is significantly shorter than that of Chlorhexidine, resulting in a relative retention time of less than 1.0.
The following interactive data table summarizes the typical relative retention time for this compound.
| Compound | Relative Retention Time (RRT) | Elution Profile |
| This compound | < 1.0 | Elutes before the principal peak |
| Chlorhexidine | 1.0 | Principal peak |
Note: The exact RRT can vary slightly depending on the specific chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient profile, and instrument). However, the elution order remains consistent.
Reference Standards and Impurity Profiling
The foundation of accurate impurity analysis lies in the availability and proper use of reference standards. These highly purified compounds serve as benchmarks for the identification and quantification of impurities in the API.
Importance of Synthesized Impurity Standards
The structural elucidation and subsequent control of pharmaceutical impurities often necessitate the synthesis of these compounds. nih.govresearchgate.net Synthesized impurity standards are of paramount importance for several reasons:
Unambiguous Peak Identification: By injecting a synthesized standard of this compound, analysts can definitively confirm the identity of the corresponding peak in the chromatogram of the Chlorhexidine API. This is particularly crucial in complex impurity profiles where multiple closely eluting peaks may be present.
Method Development and Validation: Synthesized standards are indispensable for the development and validation of analytical methods. They are used to determine key validation parameters such as specificity, linearity, accuracy, precision, and the limit of detection and quantification for the impurity.
Absence in Pharmacopeial Standards: While pharmacopoeias provide reference standards for the API and some of its impurities, they may not always have an individual standard for every known related substance. In such cases, a well-characterized, synthesized standard becomes the primary tool for analytical control.
Forced Degradation Studies: Synthesized standards aid in understanding the degradation pathways of the drug substance. By comparing the degradation products formed under stress conditions (e.g., heat, light, acid, base) with the chromatograms of known impurity standards, potential degradation mechanisms can be elucidated. nih.govresearchgate.net
The process of confirming the structure of an impurity often involves its tentative identification using techniques like HPLC coupled with mass spectrometry (HPLC-MS), followed by the chemical synthesis of the proposed structure. The synthesized standard is then co-injected with the API sample to confirm the peak identity based on retention time. nih.govresearchgate.net
Pharmacopeial Reference Standards
Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official reference standards to ensure the quality of pharmaceutical substances. lgcstandards.comdrugfuture.comusp.org For the control of Chlorhexidine impurities, these pharmacopoeias offer "system suitability" reference standards.
These are not individual impurity standards but rather carefully prepared mixtures of the API and its principal impurities. The Chlorhexidine for system suitability CRS (Chemical Reference Substance) from the European Pharmacopoeia and the USP Chlorhexidine Related Compounds RS (Reference Standard) are used to:
Verify Chromatographic System Performance: Before analyzing any test samples, the system suitability standard is injected to ensure that the chromatographic system is performing adequately. This includes assessing parameters like resolution between critical peak pairs and peak shape. phenomenex.com
Peak Identification: The chromatogram of the system suitability standard displays a characteristic pattern of peaks corresponding to Chlorhexidine and its specified impurities. By comparing the relative retention times of the peaks in the sample chromatogram to those in the reference chromatogram, analysts can identify the impurities present, including Impurity E. phenomenex.comthermofisher.comlcms.czlcms.cz
The leaflet provided with these pharmacopeial reference standards often includes a reference chromatogram indicating the identity of the major impurity peaks, which serves as a guide for the analyst. The use of these official reference standards is a regulatory requirement for demonstrating the quality of Chlorhexidine API and its finished products.
Regulatory Control and Quality Management of Chlorhexidine Impurity E
Pharmacopeial Requirements and Specifications
Major pharmacopeias provide detailed monographs for chlorhexidine (B1668724) and its salts, which include specific tests and acceptance criteria for related substances, including Impurity E. These monographs are essential for ensuring the quality of chlorhexidine products globally.
The European Pharmacopoeia (Ph. Eur.) provides a detailed monograph for Chlorhexidine Digluconate Solution, which outlines the analytical procedures for identifying and quantifying related substances. phenomenex.com Impurity E is listed as one of the potential impurities that must be controlled. The Ph. Eur. has undergone revisions to optimize the analytical method for chlorhexidine's related substances to achieve better control and improved separation of impurity peaks. phenomenex.com
The monograph specifies a liquid chromatography (LC) method for the analysis of these impurities. phenomenex.com A system suitability reference standard, which contains a mixture of chlorhexidine and its known specified impurities, is used to verify the performance of the chromatographic system before testing. phenomenex.comlcms.cz This ensures that the analytical method is capable of adequately separating and quantifying Impurity E and other related compounds. phenomenex.comlcms.cz
The United States Pharmacopeia (USP) also provides monographs for chlorhexidine and its various salt forms, such as Chlorhexidine Hydrochloride and Chlorhexidine Gluconate Solution. lcms.czuspnf.comuspnf.com These monographs contain tests for organic impurities, which are aligned with the methods and specifications found in the European Pharmacopoeia. lcms.czuspnf.com
The USP has intended to revise its monograph for Chlorhexidine Hydrochloride to introduce a more selective procedure for organic impurities, similar to the one proposed in the Ph. Eur. uspnf.com This revision aims to eliminate the need for a specific related compounds reference standard by using a new USP Chlorhexidine System Suitability Mixture RS, enhancing the reliability and modernity of the testing procedure. uspnf.com The analytical methods described in both the USP and Ph. Eur. for impurity analysis are often identical in terms of the column and gradient used. lcms.cz
Chlorhexidine is included on the World Health Organization's (WHO) Model List of Essential Medicines, highlighting its importance in public health. lcms.czthermofisher.com While the WHO provides overarching guidelines for the quality of pharmaceuticals, it often references the specifications of major pharmacopeias like the Ph. Eur. and USP for specific API and drug product testing. Therefore, compliance with Ph. Eur. and USP monographs is generally considered to meet WHO quality expectations for chlorhexidine products.
The control of impurities is based on established limits that are considered safe and achievable through good manufacturing practices. For chlorhexidine, pharmacopeial monographs define specific acceptance criteria for known (specified) and unknown impurities. There are 14 known related substances for chlorhexidine, with 12 of them being specified and requiring control for pharmaceutical use. phenomenex.com
The reporting threshold for impurities is often set at a level such as 0.05%, meaning any impurity at or above this level must be reported. phenomenex.com The specific acceptance criteria for individual impurities are detailed within the respective pharmacopeial monographs. For instance, the USP monograph for Chlorhexidine Hydrochloride specifies limits for various impurities, such as Chlorhexidine guanidine (B92328) (NMT 0.15%) and Oxochlorhexidine (NMT 0.4%), with a total impurity limit of 1.0%. uspnf.com The limit for any individual unspecified impurity is typically set at NMT 0.10%. uspnf.com
Table 1: Example of Impurity Limits in USP Chlorhexidine Hydrochloride Monograph
| Impurity Name | Acceptance Criteria (Not More Than) |
| Chlorhexidine guanidine | 0.15% |
| Chlorhexidine nitrile | 0.15% |
| Chlorhexidine dimer | 0.2% |
| o-Chlorhexidine and specified unidentified impurity 2 | 0.4% |
| Oxochlorhexidine | 0.4% |
| Any individual unspecified impurity | 0.10% |
| Total impurities | 1.0% |
This table is illustrative of limits for specified impurities in a chlorhexidine monograph and is based on data for Chlorhexidine Hydrochloride. uspnf.com The precise limit for Impurity E should be confirmed from the current, relevant monograph.
Critical Quality Attributes (CQAs) in Chlorhexidine Preparations
In modern pharmaceutical development, which often follows the Quality by Design (QbD) approach, a Critical Quality Attribute (CQA) is a physical, chemical, biological, or microbiological property that must be controlled within a specific limit or range to ensure the desired product quality. alirahealth.comhalolabs.com The level of any impurity is considered a CQA because it can impact the safety and efficacy of the drug product. usp-pqmplus.orgveeprho.com
For chlorhexidine preparations, the presence and quantity of Chlorhexidine Impurity E are a CQA. usp-pqmplus.org Controlling this impurity within the pharmacopeially defined limits is essential to guarantee the product's quality, stability, and safety. alirahealth.com A risk-based approach is used throughout the product lifecycle to identify and manage factors that could affect CQAs. alirahealth.com This includes understanding how raw materials and manufacturing process parameters might influence the formation of Impurity E. nih.gov
Control Strategies in Pharmaceutical Manufacturing
Effective control of impurities like this compound requires a comprehensive strategy that spans the entire manufacturing process, from raw material sourcing to the final packaged product.
Key control strategies include:
Control of Starting Materials: Impurities can originate from the raw materials used in the synthesis of chlorhexidine. Therefore, stringent specifications and testing of starting materials and reagents are necessary to prevent the introduction of impurities into the manufacturing process. veeprho.com
Process Controls: The conditions of the chemical synthesis and drug product manufacturing processes can significantly influence the formation of impurities. Factors such as reaction temperature, pH, and time must be carefully monitored and controlled. usp-pqmplus.org For example, hydrolysis is a primary degradation pathway for chlorhexidine, leading to the formation of impurities, and this process is influenced by pH and temperature. usp-pqmplus.org In-process controls and monitoring ensure that the process remains within its validated parameters, minimizing the generation of Impurity E and other related substances. veeprho.com
Purification Procedures: The manufacturing process for the chlorhexidine API includes purification steps designed to remove impurities. The efficiency of these steps is critical for ensuring that the final API meets the required purity specifications.
End-Product Testing: The final drug substance and drug product are tested against the specifications outlined in the relevant pharmacopeial monograph. veeprho.com This serves as a final verification that all impurities, including Impurity E, are within their acceptable limits.
Stability Studies: Stability testing is performed on the drug product throughout its shelf life to monitor for the formation of degradation products. This ensures that the product remains within its quality specifications until its expiration date. veeprho.com
By implementing these multifaceted control strategies, pharmaceutical manufacturers can ensure that chlorhexidine products consistently meet the high-quality standards required by regulatory authorities and pharmacopeias.
Raw Material Quality Control
The foundation of impurity control lies in the quality of the starting materials. Impurities in the final Chlorhexidine active pharmaceutical ingredient (API) can often be traced back to the raw materials used in its synthesis . The manufacturing process for Chlorhexidine involves precursor compounds which, if not properly controlled, can lead to the formation of by-products such as Impurity E.
Key raw materials in Chlorhexidine synthesis can include compounds like p-chloroaniline and 1,6-bis(cyanoguanidino)hexane. The quality control of these materials is the first line of defense in preventing the formation of related substance impurities. A comprehensive quality control strategy for raw materials includes:
Identity and Purity Testing: Each batch of incoming raw material must be rigorously tested to confirm its identity and purity. This typically involves techniques like High-Performance Liquid Chromatography (HPLC), spectroscopy, and titration.
Impurity Profiling: Starting materials should be analyzed for the presence of their own specific impurities, which could potentially participate in side reactions during the synthesis of Chlorhexidine.
Control of Residual Solvents and Metals: Solvents used in the synthesis of raw materials and the presence of heavy metal ions can act as catalysts for unwanted side reactions, leading to impurity formation . Pharmacopoeial limits for these substances must be strictly adhered to.
Supplier Qualification: A robust supplier qualification program is essential to ensure that vendors consistently provide raw materials that meet the required quality standards.
By implementing stringent controls on the quality of raw materials, manufacturers can significantly reduce the potential for the formation of this compound and other related substances from the outset.
In-Process Control Measures
In-process controls (IPCs) are crucial for monitoring the manufacturing process in real-time and ensuring that critical process parameters (CPPs) are maintained within their designated limits. These measures allow for the early detection of deviations that could lead to the formation of impurities like Impurity E, enabling corrective actions to be taken before the process is complete.
The pH of the reaction mixture and the resulting API solution is a critical parameter that significantly influences the stability of Chlorhexidine and its impurity profile. Aqueous solutions of Chlorhexidine are most stable within a pH range of 5.0 to 7.0 ghsupplychain.org. Deviations outside this range, particularly under acidic or alkaline conditions, can accelerate degradation and promote the formation of various impurities ghsupplychain.orgresearchgate.net.
While much of the literature focuses on the hydrolysis product 4-chloroaniline (pCA), the chemical principles apply to the control of other impurities as well. Maintaining the pH within the optimal range of 5.5 to 7.0 for Chlorhexidine digluconate solutions is a key strategy to minimize the formation of all drug-related impurities ghsupplychain.org. This is achieved by monitoring the pH at various stages of the manufacturing process and making necessary adjustments using appropriate buffering agents.
Table 1: pH Stability of Chlorhexidine Solutions
| pH Range | Stability of Chlorhexidine | Implication for Impurity Formation |
| < 5.0 | Less stable | Increased potential for degradation and side reactions. |
| 5.5 - 7.0 | Optimal stability | Minimized formation of impurities, including pCA and likely related substances like Impurity E. ghsupplychain.org |
| > 8.0 | Precipitation of Chlorhexidine base | Increased hydrolysis and formation of degradation products at elevated temperatures. |
Temperature Management
Temperature is another critical process parameter that directly impacts the rate of chemical reactions, including those that lead to impurity formation. Elevated temperatures can provide the necessary activation energy for unwanted side reactions and can accelerate the degradation of Chlorhexidine . Studies have shown that the formation of degradation products like pCA increases significantly with time and temperature usp-pqmplus.org.
Therefore, strict temperature control is essential throughout the synthesis, purification, and storage of Chlorhexidine. This includes:
Maintaining reaction vessels at the specified temperature.
Controlling the temperature during drying and crystallization processes.
Ensuring that storage conditions for both intermediate and final API are maintained as per GMP requirements to prevent thermal degradation usp-pqmplus.org.
Heating Chlorhexidine solutions, especially outside the optimal pH range, has been identified as a stress condition that leads to the generation of a range of impurities researchgate.net.
The formation of this compound, as a synthesis-related impurity, is highly dependent on the reaction conditions employed. Suboptimal conditions, such as incorrect stoichiometry of reactants, insufficient reaction time, or the presence of contaminants, can lead to the formation of by-products .
Process optimization studies are conducted during pharmaceutical development to identify the ideal reaction conditions that maximize the yield of Chlorhexidine while minimizing the formation of Impurity E and other related substances. Key parameters that are optimized include:
Molar ratios of reactants: Ensuring the correct balance of starting materials to drive the reaction to completion and avoid side products.
Choice of solvent: The polarity and properties of the solvent can influence reaction pathways.
Reaction time and sequence of addition: Controlling the duration of the reaction and the order in which reactants are introduced.
Purification methods: Developing effective crystallization and washing steps to selectively remove Impurity E and other by-products from the final API.
Stability Study Protocols for Impurity Trending
Stability studies are a cornerstone of quality control, providing critical data on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining the shelf life of the product and for tracking the trends of specific impurities, including this compound synzeal.com.
Stability study protocols are designed according to ICH (International Council for Harmonisation) guidelines and involve:
Stability-Indicating Analytical Methods: The use of a validated stability-indicating analytical method, typically HPLC, is paramount. Such a method must be able to separate and accurately quantify Chlorhexidine from all its known impurities and degradation products, ensuring that any increase in an impurity like Impurity E is detected nih.govjetir.org. The European Pharmacopoeia provides a detailed method for the analysis of Chlorhexidine and its related substances, which includes Impurity E phenomenex.com.
Forced Degradation Studies: Before formal stability studies, forced degradation (or stress testing) is performed. The API is subjected to harsh conditions (e.g., high heat, acid/base hydrolysis, oxidation, photolysis) to intentionally degrade it researchgate.net. This helps to identify likely degradation products and demonstrates the specificity of the analytical method.
Long-Term and Accelerated Testing: Batches of the drug product are stored at specified long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions. Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and tested for various quality attributes, including the level of Impurity E.
Table 2: Example Stability Study Conditions and Testing Frequency
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or proposed shelf-life) | 0, 3, 6, 9, 12, 18, 24, and annually thereafter |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
Data generated from these stability studies are used to establish a retest period for the API or a shelf life for the finished product. The trending of Impurity E levels over time provides assurance that the manufacturing process and formulation are well-controlled and that the product remains within its quality specifications throughout its lifecycle.
Quality by Design (QbD) Principles in Impurity Control
The proactive and systematic framework of Quality by Design (QbD) is instrumental in the control of impurities during the manufacturing of active pharmaceutical ingredients (APIs). This approach moves beyond reliance on end-product testing to a more profound understanding and control of the manufacturing process itself. The application of QbD principles is particularly pertinent to controlling the formation of specific impurities such as this compound, ensuring the quality, safety, and efficacy of the final drug substance. The core of QbD in impurity control lies in identifying and controlling the critical process parameters (CPPs) that influence the formation of the impurity, which is designated as a critical quality attribute (CQA).
A comprehensive QbD approach to control this compound involves a thorough understanding of the synthesis of Chlorhexidine and the potential pathways through which this impurity can be formed. This compound, chemically identified as N-(4-Chlorophenyl)guanidine, can potentially arise from the raw materials used in the synthesis or as a byproduct of the reaction. For instance, it could be an unreacted intermediate or a product of a side reaction involving the starting materials.
Based on the risk assessment, a design space is established. The design space is a multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within this defined design space ensures that the level of this compound remains within the acceptable limits.
Finally, a robust control strategy is developed and implemented. This strategy is a planned set of controls, derived from current product and process understanding, that assures process performance and product quality. nih.govindustrialpharmacist.com It encompasses controls on input materials, in-process controls, and final product specifications. The continuous monitoring and verification of the process within the design space are also integral parts of the control strategy, ensuring a consistent and high-quality product.
Risk Assessment of this compound Formation
A crucial step in the QbD framework is a comprehensive risk assessment to identify and rank the parameters that could potentially lead to the formation of this compound. This is often accomplished using tools such as a Failure Mode and Effects Analysis (FMEA) or a fishbone (Ishikawa) diagram. The risk assessment considers various factors from the Chlorhexidine synthesis process that could contribute to the presence of Impurity E.
Key areas of focus for the risk assessment include:
Raw Materials: The purity of starting materials is a critical factor. The presence of N-(4-chlorophenyl)guanidine or related compounds in the starting materials could directly lead to its presence in the final product.
Reaction Conditions: Parameters such as reaction temperature, pressure, stoichiometry of reactants, and reaction time can significantly influence the reaction pathways and the formation of byproducts, including Impurity E.
Solvents and Reagents: The type and quality of solvents and reagents used can affect reaction selectivity and potentially lead to the formation of impurities.
Purification Process: The effectiveness of the purification steps in removing Impurity E from the final product is a critical control point.
The following interactive data table provides an illustrative example of a risk assessment for the formation of this compound. The risk priority number (RPN) is calculated by multiplying the scores for severity, probability, and detectability (each on a scale of 1-5, where 5 is the highest risk).
| Potential Failure Mode | Potential Cause | Severity (S) | Probability (P) | Detectability (D) | Risk Priority Number (RPN) | Proposed Mitigation Strategy |
| High level of Impurity E in the final product | Presence of N-(4-chlorophenyl)guanidine in starting materials | 5 | 3 | 2 | 30 | Implement stringent specifications and testing for starting materials. |
| Incomplete reaction leading to residual Impurity E precursors | Inadequate reaction time or temperature | 4 | 4 | 2 | 32 | Optimize reaction parameters through Design of Experiments (DoE). |
| Side reaction forming Impurity E | Non-optimal stoichiometry of reactants | 4 | 3 | 3 | 36 | Precisely control the ratio of reactants. |
| Inefficient removal of Impurity E during purification | Inappropriate solvent or crystallization conditions | 5 | 2 | 2 | 20 | Develop and validate a robust purification process. |
Defining the Design Space for Impurity Control
Following the risk assessment, a design space for the synthesis of Chlorhexidine is established to ensure that the level of Impurity E is consistently controlled. The design space is determined through a series of systematic studies, often employing Design of Experiments (DoE). DoE allows for the simultaneous evaluation of multiple process parameters and their interactions, providing a comprehensive understanding of the process.
For the control of this compound, the DoE studies would focus on the critical process parameters identified in the risk assessment. These could include:
Molar ratio of reactants: Investigating different ratios of the key starting materials to minimize the formation of byproducts.
Reaction Temperature: Evaluating the effect of temperature on the reaction rate and impurity profile.
Reaction Time: Determining the optimal reaction time to ensure complete conversion while minimizing the formation of degradation products.
The results from the DoE studies are then used to create a mathematical model that describes the relationship between the CPPs and the critical quality attribute (the level of Impurity E). This model defines the design space, which is the multidimensional region of CPPs within which the process can operate to consistently produce Chlorhexidine with an acceptable level of Impurity E.
The following interactive data table illustrates a hypothetical design space for two critical process parameters.
| Critical Process Parameter 1 (e.g., Temperature °C) | Critical Process Parameter 2 (e.g., Reactant Molar Ratio) | Predicted Level of this compound (%) | Within Specification (<0.1%) |
| 100 | 1.0 | 0.15 | No |
| 100 | 1.2 | 0.08 | Yes |
| 110 | 1.0 | 0.12 | No |
| 110 | 1.2 | 0.05 | Yes |
| 120 | 1.0 | 0.20 | No |
| 120 | 1.2 | 0.11 | No |
Control Strategy for this compound
The final element of the QbD approach is the implementation of a robust control strategy to ensure that the manufacturing process for Chlorhexidine consistently operates within the established design space and delivers a product with the desired quality. The control strategy for this compound is multi-faceted and includes:
Raw Material Control: Stringent specifications for starting materials, including limits on the presence of N-(4-chlorophenyl)guanidine and other related substances.
In-Process Controls (IPCs): Real-time monitoring of critical process parameters during the synthesis to ensure they remain within the defined ranges of the design space. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used for in-process monitoring of Impurity E levels. The European Pharmacopoeia outlines HPLC methods for the analysis of chlorhexidine and its impurities, which can be adapted for this purpose. thermofisher.comphenomenex.com
Final Product Specification: A specification for the final Chlorhexidine API that includes a strict limit for Impurity E.
Process Analytical Technology (PAT): The use of PAT tools can enable real-time analysis and control of the manufacturing process, further enhancing the assurance of quality.
Lifecycle Management: A system for ongoing monitoring and continuous improvement of the manufacturing process to ensure that the control strategy remains effective over time.
This systematic and science-based approach, rooted in Quality by Design principles, provides a robust framework for the effective control of this compound, thereby ensuring the consistent quality and safety of the final active pharmaceutical ingredient.
Impact of Chlorhexidine Impurity E on Pharmaceutical Product Quality and Stability
Influence on Active Pharmaceutical Ingredient (API) Purity
Regulatory authorities establish strict limits for impurities in drug substances to ensure their quality and safety. For instance, the European Pharmacopoeia monograph for Chlorhexidine (B1668724) Digluconate solution outlines a detailed analytical procedure for controlling related substances, which includes 12 specified impurities that must be monitored. phenomenex.com Chlorhexidine Impurity E is one of these specified impurities. phenomenex.com Consequently, its presence directly impacts the compliance of the API with pharmacopeial standards. The quantification of Impurity E, typically performed using high-performance liquid chromatography (HPLC), is a crucial step in the quality control process for the release of chlorhexidine API batches. contractpharma.comphenomenex.com Failure to control the levels of this and other impurities can result in batch rejection, regulatory action, and a compromise in product quality. contractpharma.com
Effects on Drug Product Shelf-Life
The shelf-life of a drug product is the period during which it is expected to remain within approved specifications, provided it is stored under the conditions defined on the label. The chemical stability of the API within the formulation is a primary determinant of this shelf-life. Impurities can negatively affect the stability of APIs and their formulations, potentially leading to degradation and a reduced period of efficacy. contractpharma.com
The formation of degradation products, including this compound, is a key factor that can limit a product's shelf-life. Chlorhexidine is susceptible to degradation under various conditions, including exposure to heat, light, and certain pH levels. nih.gov As chlorhexidine degrades over time and under stress conditions, the concentration of its related impurities can increase. If the level of this compound exceeds the established acceptance criteria during stability studies, the product would be considered out-of-specification, thereby defining the end of its shelf-life. Therefore, controlling the formation of Impurity E is essential for ensuring that a chlorhexidine-containing product remains stable, safe, and effective for its intended duration of use.
Correlation with Degradation Kinetics and Profiles
Understanding the degradation profile of an API is fundamental to ensuring its stability. Forced degradation studies are performed to identify the likely degradation products and establish the degradation pathways of the drug substance. Such studies on chlorhexidine digluconate (CHG) solutions have been conducted under various stress conditions, including heat, direct sunlight (photolytic stress), and high acidity, to identify and quantify the resulting impurities. nih.govresearchgate.net
In a comprehensive study, 11 distinct impurities were identified in CHG solutions subjected to these stresses. nih.govresearchgate.net The profile of impurities formed was found to be highly dependent on the type of stress applied. For example, photolytic degradation can produce a different impurity profile than thermal degradation. The percentages of these impurities were calculated as integrated area percentages from HPLC-UV chromatograms, providing a semi-quantitative look at the degradation profile under each condition. researchgate.net
This compound was identified as one of the degradation products in these stress studies. researchgate.net The relative amount of Impurity E, along with other key impurities, varies significantly with the stressor, indicating its formation is linked to specific degradation pathways.
The following table summarizes the approximate impurity profile of a stressed chlorhexidine solution under different conditions, illustrating the relative formation of Impurity E compared to other degradation products.
| Impurity Name | Unstressed Solution (% Area) | Heat Stressed (100°C) (% Area) | Light Stressed (Sunlight) (% Area) | Acid Stressed (6M HCl) (% Area) |
| Impurity C | 0.05 | 0.20 | 0.15 | 3.50 |
| Impurity D-1 | 0.03 | 0.10 | 0.15 | 0.20 |
| Impurity E | 0.01 | 0.02 | 0.02 | 0.05 |
| Impurity F | 0.01 | 0.02 | 0.05 | 0.05 |
| Impurity G | 0.02 | 0.10 | 0.10 | 0.15 |
| Impurity H | 0.01 | 0.01 | 0.20 | 0.01 |
This table is generated based on data reported in scientific literature. The percentages are approximate integrated area percents from HPLC-UV chromatograms and are intended for illustrative purposes. researchgate.net
These degradation studies are crucial for developing stable formulations and establishing appropriate storage conditions. By understanding the kinetics and profiles of degradation, manufacturers can mitigate the formation of impurities like this compound, ensuring the product maintains its quality and purity throughout its shelf-life. nih.gov
Future Research Directions and Analytical Advancements
Development of Novel Analytical Techniques for Enhanced Selectivity and Sensitivity
The current standard for the analysis of chlorhexidine (B1668724) and its related substances, including Impurity E, is High-Performance Liquid Chromatography (HPLC). phenomenex.com The European Pharmacopoeia outlines HPLC methods that are widely used for quality control. phenomenex.com However, the drive for greater accuracy, lower detection limits, and faster analysis times is fueling the exploration of more advanced analytical technologies.
Future advancements are likely to focus on hyphenated techniques, which combine the separation power of chromatography with the specificity of spectroscopic detection. ajrconline.orgijfmr.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly its tandem version (LC-MS/MS), offer significantly higher sensitivity and selectivity, enabling the confident identification and quantification of trace-level impurities. researchgate.net The development of Ultra-Performance Liquid Chromatography (UPLC) methods, which use smaller particle size columns, can lead to faster and more efficient separations of chlorhexidine and its impurities. researchgate.net
Capillary Electrophoresis (CE) is another promising avenue, offering high resolution and requiring minimal sample volume. biomedres.us While its application for the specific analysis of Chlorhexidine Impurity E is not yet widely documented, its potential for separating charged species makes it a strong candidate for future method development. The exploration of novel stationary phases in HPLC and advancements in detector technology, such as charged aerosol detection (CAD) or electrochemical detection, could also provide enhanced sensitivity and selectivity for guanidine-containing compounds like Impurity E.
Table 1: Comparison of Current and Future Analytical Techniques for this compound
| Technique | Current Status | Future Potential | Key Advantages |
| HPLC-UV | Standard pharmacopoeial method | Continued use for routine QC | Robust, reliable, and widely available |
| UPLC-UV/MS | Increasingly adopted for higher throughput | Will likely become the new standard | Faster analysis, better resolution, and higher sensitivity |
| LC-MS/MS | Used for structural elucidation and trace analysis | Routine use for low-level impurity monitoring | Unparalleled selectivity and sensitivity for complex matrices |
| Capillary Electrophoresis (CE) | Limited application for this specific impurity | Development of dedicated methods | High efficiency, low sample and reagent consumption |
In-depth Mechanistic Studies of Complex Degradation Pathways
Understanding the precise chemical pathways through which this compound is formed is fundamental to controlling its presence. Currently, it is understood that impurities in chlorhexidine can arise from both the synthesis process and degradation of the active pharmaceutical ingredient (API). researchgate.net Degradation can be influenced by factors such as heat, light, and pH. researchgate.netnih.gov Hydrolysis and oxidation are recognized as potential degradation pathways for chlorhexidine.
Future research will likely employ forced degradation studies under a variety of stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate Impurity E and other related substances. researchgate.netresearchgate.net By closely monitoring the formation of Impurity E under these stressed conditions, a more detailed picture of its formation mechanism can be constructed.
Computational chemistry and Density Functional Theory (DFT) calculations can be powerful tools to supplement experimental findings. researchgate.net These theoretical studies can help to elucidate the relative stability of intermediates and transition states in proposed degradation pathways, providing a molecular-level understanding of how chlorhexidine breaks down to form N-(4-chlorophenyl)guanidine. researchgate.net By identifying the most likely degradation routes, strategies can be developed to prevent or minimize the formation of this impurity.
Predictive Modeling for Impurity Formation Kinetics
The ability to predict the rate of formation of this compound under various conditions would be a significant advancement in quality control and formulation development. Kinetic studies that measure the concentration of Impurity E over time at different temperatures, pH values, and light exposures can provide the data needed to build predictive models. nih.gov
Accelerated Predictive Stability (APS) studies, which use elevated temperatures to forecast long-term stability at typical storage conditions, are a promising area of research. researchgate.net By applying kinetic models, such as the Arrhenius equation, to the data from these studies, it may be possible to predict the shelf-life of chlorhexidine products with respect to the formation of Impurity E.
More sophisticated predictive models could incorporate multiple variables, such as the initial concentration of reactants and catalysts, solvent composition, and packaging materials. The development of such models would enable a Quality by Design (QbD) approach, where the manufacturing process and formulation are designed to ensure that the level of Impurity E remains below the acceptable limit throughout the product's lifecycle.
Green Chemistry Approaches to Impurity Minimization in Synthesis
The principles of green chemistry offer a framework for designing chemical processes that are more environmentally friendly and often result in higher purity products. nih.gov Applying these principles to the synthesis of chlorhexidine can lead to a reduction in the formation of Impurity E.
Biocatalysis, the use of enzymes to perform chemical transformations, is a rapidly growing field in pharmaceutical synthesis. mdpi.com While the enzymatic synthesis of chlorhexidine is not yet established, future research could explore the potential of enzymes to catalyze the formation of the guanidine (B92328) linkages in a highly specific manner, thereby avoiding the side reactions that can lead to the formation of Impurity E. mdpi.com Such an approach would align with the principles of green chemistry by utilizing mild reaction conditions and biodegradable catalysts. mdpi.com
Table 2: Green Chemistry Strategies for Minimizing this compound
| Green Chemistry Principle | Application to Chlorhexidine Synthesis | Potential Impact on Impurity E |
| Use of Safer Solvents | Replacing traditional organic solvents with greener alternatives (e.g., water, bio-based solvents). nih.gov | Reduced side reactions and improved product purity. |
| Catalysis | Development of highly selective and recyclable catalysts for guanidine synthesis. researchgate.netresearchgate.net | Increased yield of the desired product and minimization of by-products like Impurity E. |
| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. | Potentially cleaner reaction profiles with fewer degradation products. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. | Long-term sustainability and potentially different impurity profiles. |
| Biocatalysis | Employing enzymes for the specific formation of guanidine bonds. mdpi.com | High selectivity could significantly reduce or eliminate the formation of Impurity E. |
Development of Advanced Control Strategies and Real-time Monitoring
The implementation of Process Analytical Technology (PAT) in pharmaceutical manufacturing allows for the real-time monitoring and control of critical process parameters, ensuring consistent product quality. sigmaaldrich.comhoriba.com For this compound, this would involve the use of in-line or at-line analytical techniques to monitor its formation during the synthesis and purification steps.
Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are well-suited for real-time process monitoring. researchgate.net These methods can provide continuous data on the chemical composition of the reaction mixture, allowing for the immediate detection of deviations that could lead to an increase in Impurity E levels. horiba.com By integrating these analytical tools with automated control systems, it would be possible to make real-time adjustments to process parameters, such as temperature or reagent addition rate, to maintain the concentration of Impurity E within acceptable limits. pipharmaintelligence.comprocessindustryforum.com
Q & A
Q. What validated analytical methods are recommended for identifying and quantifying Chlorhexidine Impurity E in pharmaceutical formulations?
The European Pharmacopoeia (EP) method for chlorhexidine impurity analysis is widely used, employing HPLC with specific mobile phases and columns. Key parameters include:
-
Mobile Phase A : 0.1% trifluoroacetic acid (TFA) in water; Mobile Phase B : 0.1% TFA in acetonitrile .
-
System Suitability : A peak-to-valley ratio ≥2.0 between adjacent impurities (e.g., urea and guanidine derivatives) ensures resolution .
-
Quantification : Calculate impurity percentages using the formula:
where = peak response of Impurity E, = chlorhexidine response, and = dilution factor (typically 0.01) .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for its elucidation?
Impurity E (CAS 45964-97-4) has the molecular formula C₇H₈ClN₃ (MW 169.61) and is structurally distinct from other chlorhexidine degradation products . Characterization involves:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : For elucidating carbon-hydrogen frameworks and stereochemistry.
- Chromatographic Purity : Ensure ≥95% purity via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can retention time deviations be minimized during method transfer between HPLC systems for Impurity E analysis?
Retention time discrepancies arise from differences in gradient delay volumes (GDV) between systems. Mitigation strategies include:
- Adjusting Idle Volume : On Thermo Scientific Vanquish Core systems, modify autosampler idle volume (25–200 µL) to match source system GDV .
- Iterative Calibration : Compare chromatograms post-adjustment using software like Chromeleon™ 7.3 until retention times align within ±0.1 min .
Q. What experimental design considerations are critical for ensuring accurate quantification of Impurity E in complex matrices?
- Forced Degradation Studies : Expose chlorhexidine to heat, light, and acidic/alkaline conditions to simulate Impurity E formation pathways. Monitor degradation kinetics using stability-indicating HPLC methods .
- Validation Parameters : Assess specificity, linearity (0.05–1.0% range), and recovery (98–102%) per ICH guidelines .
- Matrix Effects : Use standard addition methods to account for interference from excipients in formulations .
Q. How should researchers resolve discrepancies in impurity profiling data across laboratories?
Common sources of variability include:
- Column Batch Differences : Use columns from the same manufacturer and lot to minimize retention shifts .
- Mobile Phase Preparation : Standardize TFA concentration (±0.01%) and degassing protocols to avoid baseline noise .
- Data Normalization : Apply internal standards (e.g., deuterated analogs) to correct for instrument sensitivity variations .
Q. What strategies address the lack of degradation pathway data for this compound?
- Computational Modeling : Use software like Gaussian to predict hydrolysis/oxidation pathways based on Impurity E’s structure .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled Impurity E to track degradation products via LC-MS/MS .
- Collaborative Studies : Cross-validate findings with independent labs using shared reference standards (e.g., EP CRS batch 2) .
Methodological Notes
- Reproducibility : Document all HPLC parameters (column dimensions, flow rates, injection volumes) to enable replication .
- Data Integrity : Archive raw chromatograms and spectral data in repositories like Zenodo for peer verification .
- Ethical Compliance : Disclose all method modifications and conflicts of interest per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
